molecular formula C12H11NO3S B1580745 4-Phenoxybenzenesulfonamide CAS No. 123045-62-5

4-Phenoxybenzenesulfonamide

Cat. No. B1580745
M. Wt: 249.29 g/mol
InChI Key: JVMQLNXAPHLKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenoxybenzenesulfonamide is a chemical compound with the molecular formula C12H11NO3S and a molecular weight of 249.29 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Phenoxybenzenesulfonamide consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

4-Phenoxybenzenesulfonamide has a molecular weight of 249.29 . More specific physical and chemical properties such as color, density, hardness, and melting and boiling points are not provided in the search results .

Scientific Research Applications

Fluorescent Probes in Biological Applications

Specific Scientific Field

This application falls under the field of Chemical Biology .

Summary of the Application

4-Phenoxybenzenesulfonamide has been used in the design and synthesis of fluorescent probes based on the underexplored bimane scaffold . These probes have varied electronic properties and show tunable absorption and emission in the visible region with large Stokes shifts .

Methods of Application

The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms . These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .

Results or Outcomes

One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . The probe demonstrated the diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .

Antibacterial Property in Biophysical Interactions

Specific Scientific Field

This application is in the field of Pharmacology and Biophysics .

Summary of the Application

Sulfonamides, including 4-Phenoxybenzenesulfonamide, have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Methods of Application

Sulfonamides are used as broad-spectrum antimicrobial drugs for the treatment of human and animal bacterial infections . They are not readily biodegradable and have potential to cause various unfavorable side effects .

Results or Outcomes

When used in large doses, sulfonamides may cause a strong allergic reaction . The overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin .

Component in Optoelectronics

Specific Scientific Field

This application is in the field of Material Science and Optoelectronics .

Summary of the Application

Functionalized benzazines, which can be derived from 4-Phenoxybenzenesulfonamide, show potential as luminescent materials and components for optoelectronics .

Methods of Application

These materials can be used in various electronic devices, luminescent elements, photoelectric conversion elements, and image sensors .

Results or Outcomes

The specific outcomes or quantitative data for this application are not provided in the source. However, the potential of these materials in optoelectronics suggests promising results .

Veterinary Medicine

Specific Scientific Field

This application is in the field of Veterinary Medicine .

Summary of the Application

Sulfamethazine, a derivative of 4-Phenoxybenzenesulfonamide, is commonly used in veterinary medicine as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections .

Methods of Application

Sulfamethazine is administered to livestock to treat bacterial infections . However, it’s important to note that sulfonamides are not readily biodegradable and have the potential to cause various unfavorable side effects .

Results or Outcomes

While effective in treating infections, when used in large doses, sulfonamides may cause a strong allergic reaction . The overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin .

Sulfonimidates Synthesis

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

4-Phenoxybenzenesulfonamide can be used in the synthesis of sulfonimidates . Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .

Methods of Application

The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV) and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

Results or Outcomes

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols . They have also been used in the synthesis of poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .

Anti-Malarial Drug

Specific Scientific Field

This application is in the field of Pharmacology .

Summary of the Application

Sulfadiazine, a derivative of 4-Phenoxybenzenesulfonamide, is used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .

Methods of Application

Sulfadiazine is administered to animals to treat toxoplasmosis . However, it’s important to note that sulfonamides are not readily biodegradable and have the potential to cause various unfavorable side effects .

Safety And Hazards

The safety data sheet for 4-Phenoxybenzenesulfonamide suggests that it may be harmful if swallowed . More specific hazards or safety precautions are not provided in the search results.

properties

IUPAC Name

4-phenoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMQLNXAPHLKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356959
Record name 4-phenoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxybenzenesulfonamide

CAS RN

123045-62-5
Record name 4-phenoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
RJ Cremlyn, T Cronje, K Goulding - Australian Journal of …, 1979 - CSIRO Publishing
Phenoxybenzene (diphenyl ether) has been converted into the 4-sulfonyl chloride (1) which on condensation with various nucleophilic reagents gave a range of sulfonyl derivatives (2-…
Number of citations: 10 www.publish.csiro.au
A Nadworska - Molecules, 2020 - academia.edu
… Moreover, N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide (5m) has the best selectivity towards …
Number of citations: 5 www.academia.edu
Ł Balewski, F Sączewski, PJ Bednarski, L Wolff… - Molecules, 2020 - mdpi.com
… Moreover, N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide (5m) has the best selectivity towards …
Number of citations: 3 www.mdpi.com
RW Marquis, DS Yamashita, Y Ru… - Journal of medicinal …, 1998 - ACS Publications
… Incorporation of the sulfonamide into the peptidomimetic gives the potent 4-phenoxybenzenesulfonamide derivative 17. This modification has removed most of the structural liabilities …
Number of citations: 73 pubs.acs.org
AL Orr, D Ashok, MR Sarantos, T Shi… - Free Radical Biology …, 2013 - Elsevier
… This class was characterized by a core 4-phenoxybenzenesulfonamide “POBS” structure. A comparison of multiple members of this class revealed structural features that were important …
Number of citations: 82 www.sciencedirect.com
A Veerendhar, S Cohen, J Frant… - Heteroatom …, 2015 - Wiley Online Library
… The crude amine obtained was again protected with the Cbz group to obtain compound 9, which was then treated with Boc protected 4-phenoxybenzenesulfonamide under Mitsunobu …
Number of citations: 5 onlinelibrary.wiley.com
V Dudutienė, A Zubrienė, A Smirnov, J Gylytė… - Bioorganic & medicinal …, 2013 - Elsevier
A series of 4-substituted-2,3,5,6-tetrafluorobenezenesulfonamides were synthesized and their binding potencies as inhibitors of recombinant human carbonic anhydrase isozymes I, II, …
Number of citations: 74 www.sciencedirect.com
FA Abulwerdi, C Liao, AS Mady, J Gavin… - Journal of medicinal …, 2014 - ACS Publications
Mcl-1, an antiapoptotic member of the Bcl-2 family of proteins, is a validated and attractive target for cancer therapy. Overexpression of Mcl-1 in many cancers results in disease …
Number of citations: 89 pubs.acs.org
D Sarkar, ET Olejniczak, J Phan, JA Coker… - Journal of Medicinal …, 2020 - ACS Publications
The nucleotide exchange factor Son of Sevenless (SOS) catalyzes the activation of RAS by converting it from its inactive GDP-bound state to its active GTP-bound state. Recently, we …
Number of citations: 18 pubs.acs.org
M Chan, FS Lao, PJ Chu, J Shpigelman… - Journal of medicinal …, 2019 - ACS Publications
Agents that safely induce, enhance, or sustain multiple innate immune signaling pathways could be developed as potent vaccine adjuvants or coadjuvants. Using high-throughput …
Number of citations: 7 pubs.acs.org

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